![molecular formula C46H52CoN2O8 B13392704 (E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt is a complex organic compound with a cobalt center This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of functional groups. The process typically starts with the preparation of the aromatic rings, followed by the formation of the central cobalt complex. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide variety of derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst or a ligand in coordination chemistry. Its complex structure allows it to participate in various catalytic cycles, potentially improving reaction efficiency and selectivity.
Biology
In biological research, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological molecules could make it useful in drug design and development.
Medicine
In medicine, the compound could be investigated for its potential to treat certain diseases. Its unique structure might enable it to target specific biological pathways, offering new avenues for therapeutic intervention.
Industry
In industry, this compound could be used in the development of new materials. Its stability and reactivity make it a candidate for applications in coatings, polymers, and other advanced materials.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The cobalt center can coordinate with various ligands, influencing the compound’s reactivity and binding properties. This interaction can modulate biological pathways, leading to specific effects at the cellular or molecular level.
相似化合物的比较
Similar Compounds
- (E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;nickel
- (E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;copper
Uniqueness
What sets this compound apart from similar compounds is the presence of the cobalt center, which imparts unique reactivity and binding properties. The specific arrangement of functional groups and aromatic rings also contributes to its distinct characteristics, making it a valuable compound for various applications.
属性
分子式 |
C46H52CoN2O8 |
|---|---|
分子量 |
819.8 g/mol |
IUPAC 名称 |
3-[[1,2-bis(3,5-dimethoxyphenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt |
InChI |
InChI=1S/C46H52N2O8.Co/c1-25-13-27(3)41(28(4)14-25)45(51)39(31(7)49)23-47-43(33-17-35(53-9)21-36(18-33)54-10)44(34-19-37(55-11)22-38(20-34)56-12)48-24-40(32(8)50)46(52)42-29(5)15-26(2)16-30(42)6;/h13-24,43-44,51-52H,1-12H3; |
InChI 键 |
LSNMPPNSQQOYIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C=NC(C2=CC(=CC(=C2)OC)OC)C(C3=CC(=CC(=C3)OC)OC)N=CC(=C(C4=C(C=C(C=C4C)C)C)O)C(=O)C)C(=O)C)O)C.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R,17S)-12-hydroxy-4,4,7,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392625.png)
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
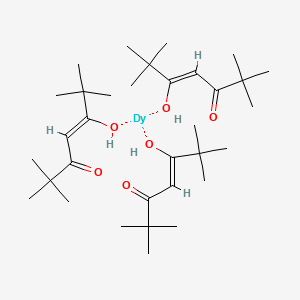
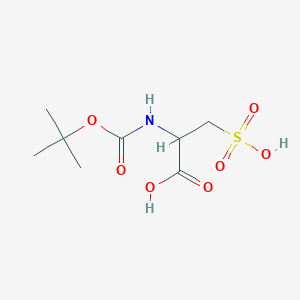
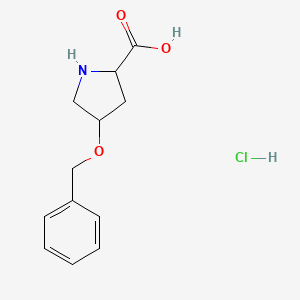
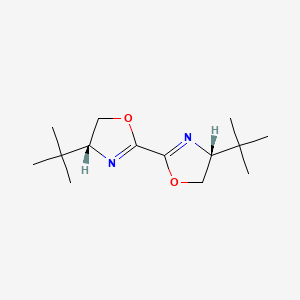

![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
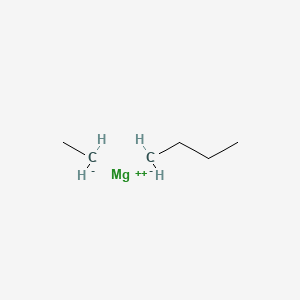
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
